Tert-butyl N-[(1R,2S)-2-(1H-pyrazol-4-yloxy)cyclopentyl]carbamate
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Overview
Description
Tert-butyl N-[(1R,2S)-2-(1H-pyrazol-4-yloxy)cyclopentyl]carbamate is a complex organic compound that features a tert-butyl group, a pyrazole ring, and a cyclopentyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(1R,2S)-2-(1H-pyrazol-4-yloxy)cyclopentyl]carbamate typically involves multiple steps, including amination, reduction, esterification, trityl protection, and condensation . One common synthetic route starts with 1-methyl-1H-pyrazol-5-amine, which undergoes a series of reactions to form the final product. The overall yield of this synthesis can be around 59.5% .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[(1R,2S)-2-(1H-pyrazol-4-yloxy)cyclopentyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halides for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions typically result in the replacement of specific functional groups with new ones.
Scientific Research Applications
Tert-butyl N-[(1R,2S)-2-(1H-pyrazol-4-yloxy)cyclopentyl]carbamate has several scientific research applications:
Biology: It can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: It can be utilized in the production of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The specific mechanism of action for tert-butyl N-[(1R,2S)-2-(1H-pyrazol-4-yloxy)cyclopentyl]carbamate is not well-documented. its effects are likely mediated through interactions with molecular targets such as enzymes or receptors. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl N-(benzyloxy)carbamate: This compound shares the tert-butyl and carbamate functional groups but differs in the rest of its structure.
Tert-butyl N-(2-{[({1-Methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate: This compound is structurally similar and is used as an intermediate in the synthesis of ceftolozane.
Uniqueness
Tert-butyl N-[(1R,2S)-2-(1H-pyrazol-4-yloxy)cyclopentyl]carbamate is unique due to its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
tert-butyl N-[(1R,2S)-2-(1H-pyrazol-4-yloxy)cyclopentyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3/c1-13(2,3)19-12(17)16-10-5-4-6-11(10)18-9-7-14-15-8-9/h7-8,10-11H,4-6H2,1-3H3,(H,14,15)(H,16,17)/t10-,11+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJIDUNVKJOBTHA-MNOVXSKESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC1OC2=CNN=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCC[C@@H]1OC2=CNN=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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